

Technical Guide: Physicochemical Properties of D-Panthenol-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of **D-Panthenol-d4**, a deuterated form of D-Panthenol (Provitamin B5). The incorporation of deuterium isotopes is a critical tool in drug development and metabolic research, enabling more precise tracking and analysis of molecular fate. This document outlines the molecular weight and formula of **D-Panthenol-d4**, alongside the experimental protocols used for their determination.

Quantitative Data Summary

The fundamental physicochemical properties of **D-Panthenol-d4** are summarized in the table below for easy reference and comparison with its non-deuterated counterpart.

Property	D-Panthenol-d4	D-Panthenol
Molecular Formula	C ₉ H ₁₅ D ₄ NO ₄	C ₉ H ₁₉ NO ₄ [1][2][3][4]
Molecular Weight	209.28 g/mol [5]	205.25 g/mol [1][4][6][7][8]
IUPAC Name	(2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide[5]	(2R)-2,4-dihydroxy-N-(3- hydroxypropyl)-3,3- dimethylbutanamide[4]



Experimental Protocols

The determination of the molecular weight, confirmation of the chemical formula, and verification of isotopic labeling for **D-Panthenol-d4** require a combination of advanced analytical techniques.[5][6]

Molecular Weight and Isotopic Enrichment Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of **D-Panthenol-d4** and quantifying the degree of deuterium incorporation.[1] Depending on the volatility and polarity of the compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]

Methodology:

- Sample Preparation: A dilute solution of **D-Panthenol-d4** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Introduction: The sample is introduced into the mass spectrometer. For LC-MS, this involves separation on a liquid chromatography column prior to ionization.[5]
- Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like D-Panthenol-d4, which generates protonated molecular ions [M+H]+.
- Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry is employed to accurately determine the mass of the molecular ion.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular
 weight of **D-Panthenol-d4**. The isotopic distribution pattern is analyzed to confirm the
 presence and enrichment of the four deuterium atoms.[1] The overall deuteration level is
 calculated by analyzing the isotopic mass distribution.[1]

Structural Confirmation and Deuterium Localization by Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is essential for confirming the precise location of the deuterium atoms within the **D-Panthenol-d4** molecule.[5][6] While ¹H NMR shows the absence of signals at the deuterated positions, ²H (Deuterium) NMR will show signals corresponding to the labeled sites.

Methodology:

- Sample Preparation: A solution of **D-Panthenol-d4** is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Compared to the spectrum of standard D-Panthenol, the signals corresponding to the protons on the C1 and C3 positions of the propanolamine side chain will be absent or significantly reduced, confirming successful deuteration at these sites.
- ²H NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei, providing definitive evidence of their presence and chemical environment.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also be used to confirm deuteration. The carbon atoms bonded to deuterium will exhibit characteristic changes in their signals (e.g., splitting patterns and shifts) due to the C-D coupling.

Purity Analysis using High-Performance Liquid Chromatography (HPLC)

The chemical purity of the **D-Panthenol-d4** sample is typically assessed using HPLC with UV detection.

Methodology:

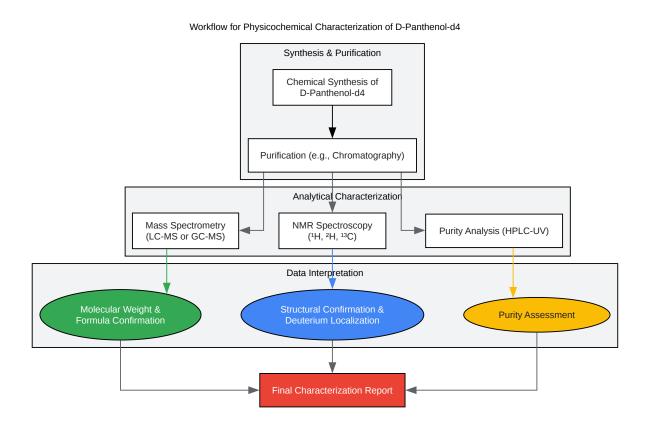
- Column and Mobile Phase Selection: A suitable HPLC column, such as a C18 column, is selected.[7] The mobile phase is optimized for the separation of D-Panthenol from any potential impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[7][9]
- Standard Preparation: A standard solution of **D-Panthenol-d4** with a known concentration is prepared.



- Sample Analysis: The **D-Panthenol-d4** sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.
- Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength around 205-220 nm.[7][10]
- Quantification: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the characterization of **D-Panthenol-d4**.



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Caption: Analytical workflow for **D-Panthenol-d4** characterization.



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